molecular formula C22H21N5O2 B11178809 1-butyl-1'-phenyl-1',7'-dihydrospiro[indole-3,6'-pyrazolo[3,4-d]pyrimidine]-2,4'(1H,5'H)-dione

1-butyl-1'-phenyl-1',7'-dihydrospiro[indole-3,6'-pyrazolo[3,4-d]pyrimidine]-2,4'(1H,5'H)-dione

Cat. No.: B11178809
M. Wt: 387.4 g/mol
InChI Key: LJWTYBOTTBFATI-UHFFFAOYSA-N
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Description

1-butyl-1’-phenyl-1’,7’-dihydrospiro[indole-3,6’-pyrazolo[3,4-d]pyrimidine]-2,4’(1H,5’H)-dione is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a spiro linkage between an indole and a pyrazolo[3,4-d]pyrimidine moiety, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 1-butyl-1’-phenyl-1’,7’-dihydrospiro[indole-3,6’-pyrazolo[3,4-d]pyrimidine]-2,4’(1H,5’H)-dione typically involves the reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole derivatives. One common method includes refluxing methanol in the presence of excess sodium methoxide, leading to cyclocondensation and the formation of the desired spiro compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-butyl-1’-phenyl-1’,7’-dihydrospiro[indole-3,6’-pyrazolo[3,4-d]pyrimidine]-2,4’(1H,5’H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions, particularly at the phenyl and butyl groups, can yield a variety of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-butyl-1’-phenyl-1’,7’-dihydrospiro[indole-3,6’-pyrazolo[3,4-d]pyrimidine]-2,4’(1H,5’H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-butyl-1’-phenyl-1’,7’-dihydrospiro[indole-3,6’-pyrazolo[3,4-d]pyrimidine]-2,4’(1H,5’H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 1-butyl-1’-phenyl-1’,7’-dihydrospiro[indole-3,6’-pyrazolo[3,4-d]pyrimidine]-2,4’(1H,5’H)-dione include other pyrazolo[3,4-d]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications. Some examples include:

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

1'-butyl-1-phenylspiro[5,7-dihydropyrazolo[3,4-d]pyrimidine-6,3'-indole]-2',4-dione

InChI

InChI=1S/C22H21N5O2/c1-2-3-13-26-18-12-8-7-11-17(18)22(21(26)29)24-19-16(20(28)25-22)14-23-27(19)15-9-5-4-6-10-15/h4-12,14,24H,2-3,13H2,1H3,(H,25,28)

InChI Key

LJWTYBOTTBFATI-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C3(C1=O)NC4=C(C=NN4C5=CC=CC=C5)C(=O)N3

Origin of Product

United States

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